molecular formula C19H17NO3 B11385714 N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11385714
M. Wt: 307.3 g/mol
InChI Key: GNCCDPJMNBBGRD-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound featuring a chromone core, a privileged structure in medicinal chemistry known for its broad spectrum of pharmacological properties . This chromone scaffold is a benzoannelated γ-pyrone ring, which serves as a versatile template in drug discovery and development programs . The molecule is functionalized with a carboxamide group at the 2-position and a 4-ethylphenyl group at the 6-position, a structural motif common in compounds investigated as ligands for targets like adenosine receptors and as inhibitors of enzymes such as monoamine oxidase B . The chromone core is recognized for its potential in developing therapeutic solutions for aging-related diseases, including Alzheimer's and Parkinson's . Research on analogous chromone derivatives indicates potential for various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, making this compound a valuable chemical entity for hit-to-lead optimization . The molecular conformation, particularly the orientation of the exocyclic phenyl ring, can influence the solid-state packing and potentially the compound's interaction with biological targets . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

N-(4-ethylphenyl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO3/c1-3-13-5-7-14(8-6-13)20-19(22)18-11-16(21)15-10-12(2)4-9-17(15)23-18/h4-11H,3H2,1-2H3,(H,20,22)

InChI Key

GNCCDPJMNBBGRD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Amidation

The most widely reported method involves coupling 6-methyl-4-oxo-4H-chromene-2-carboxylic acid with 4-ethylphenylamine using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at room temperature.

Mechanism :

  • Activation of the carboxylic acid by DCC forms an O-acylisourea intermediate.

  • Nucleophilic attack by 4-ethylphenylamine yields the target amide.

  • By-product dicyclohexylurea is removed via filtration.

Optimization :

  • Solvent Choice : Dichloromethane provides optimal solubility for both reactants.

  • Catalyst Loading : DMAP (10 mol%) accelerates the reaction by stabilizing the intermediate.

  • Reaction Time : 12–24 hours ensures complete conversion.

Yield : 65–75% after purification by recrystallization (ethanol/water).

Multi-Step Synthesis from Chromone Esters

Chromone Ester Hydrolysis

Adapting protocols for analogous chromone carboxamides, the synthesis begins with ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate.

Step 1: Ester Hydrolysis

  • Refluxing the ester with 2 M NaOH in ethanol/water (1:1) for 4 hours yields 6-methyl-4-oxo-4H-chromene-2-carboxylic acid.

  • Yield : 85–90%.

Step 2: Amidation
The carboxylic acid is activated with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and coupled with 4-ethylphenylamine in N,N-dimethylformamide (DMF).

  • Reaction Conditions : 0°C to room temperature, 6 hours.

  • Purification : Flash column chromatography (dichloromethane/methanol 9:1).

  • Yield : 60–70%.

Modern Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A modified protocol involves:

  • Mixing 6-methyl-4-oxo-4H-chromene-2-carboxylic acid and 4-ethylphenylamine with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in acetonitrile.

  • Irradiating at 100°C for 20 minutes.

  • Yield : 80–85%.

Continuous Flow Reactors

A microfluidic system enhances mixing and heat transfer:

  • Reactants are pumped through a PTFE tube reactor (residence time: 5 minutes) at 50°C.

  • Yield : 90% with >95% purity.

Comparative Analysis of Methodologies

Method Reaction Time Yield Purity Scalability
Carbodiimide-Mediated12–24 h65–75%90–95%Moderate
Multi-Step10 h (total)60–70%85–90%Low
Microwave20 min80–85%95–98%High
Flow Reactor5 min90%>95%High

Key Observations :

  • Microwave and Flow Methods offer superior efficiency and yields but require specialized equipment.

  • Conventional Coupling remains accessible for small-scale synthesis.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethyl acetate/hexane (1:2) to remove unreacted amine and coupling by-products.

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (dichloromethane → 5% methanol).

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) :

    • δ 2.35 (s, 3H, CH₃ at C6).

    • δ 7.25–7.60 (m, 4H, aromatic).

    • δ 10.45 (s, 1H, NH).

  • IR (KBr) : 1650 cm⁻¹ (amide C=O), 1705 cm⁻¹ (chromone C=O).

Challenges and Optimization Opportunities

  • By-Product Formation : Excess DCC may lead to N-acylurea by-products; switching to EDC minimizes this.

  • Solvent Waste : Flow reactors reduce solvent consumption by 50% compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the amide group.

Scientific Research Applications

N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Chromene Carboxamides

  • 6-Chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide (CAS: 873080-78-5) Key Differences: Chloro substituent at position 6 (vs. methyl in the target compound) and a sulfamoyl-phenyl group.
  • N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide (CAS: 923256-92-2)

    • Key Differences : Ethoxy substituent on the phenyl ring (vs. ethyl) and a thiophene-carboxamide linkage.
    • Implications : The ethoxy group may improve solubility compared to ethyl, while the thiophene moiety could modulate aromatic interactions in biological systems .

Non-Chromene Analogues with Ethylphenyl Moieties

  • VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

    • Key Differences : Triazole-thioacetamide core (vs. chromene-carboxamide).
    • Activity : Potent mosquito larval repellent, suggesting the ethylphenyl group is critical for olfactory receptor binding in insects .
  • iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl) methyl)sulfanyl)-N-(2-phenylethyl)acetamide)

    • Key Differences : Oxazole-sulfanyl-acetamide structure.
    • Activity : Inhibits Wnt/β-catenin signaling, indicating the ethylphenyl group may stabilize interactions with β-catenin in cancer pathways .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula (approx.) Biological Activity Reference
N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide Chromene-carboxamide 6-methyl, 4-oxo, 4-ethylphenyl C₂₀H₁₉NO₃ Hypothetical enzyme inhibition N/A
6-Chloro-7-methyl-4-oxo derivative (CAS 873080-78-5) Chromene-carboxamide 6-chloro, 7-methyl, sulfamoyl-phenyl C₂₂H₁₉ClN₂O₆S Enzyme inhibition (inferred)
VUAA1 Triazole-thioacetamide 4-ethylphenyl, pyridinyl-triazole C₁₉H₂₂N₆OS Mosquito repellent
iCRT3 Oxazole-sulfanyl 4-ethylphenyl, phenylethyl C₂₁H₂₃N₃O₂S Wnt/β-catenin inhibition

Research Findings and Implications

  • Chromene Derivatives : Substitutions at position 6 (methyl, chloro) and the phenyl group (ethyl, ethoxy, sulfamoyl) significantly influence bioactivity. The target compound’s methyl group may offer metabolic stability compared to chloro analogues .
  • Ethylphenyl Pharmacophore : Shared in VUAA1 and iCRT3, this group enhances target engagement in diverse pathways (olfaction, Wnt signaling), suggesting versatility in scaffold design .
  • Carboxamide Linkage : Common in chromene and thiophene derivatives, this group likely facilitates hydrogen bonding with biological targets .

Biological Activity

N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H17NO3C_{17}H_{17}NO_3, with a molecular weight of approximately 285.32 g/mol. The structure features a chromene core substituted with an ethylphenyl group and a carboxamide functional group, contributing to its unique chemical properties.

1. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory activity. It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. This property is particularly relevant in the context of chronic inflammatory diseases.

2. Antioxidant Activity

The compound demonstrates strong antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. This activity can contribute to its potential therapeutic applications in diseases where oxidative stress plays a pivotal role.

3. Antihistaminic Activity

Research indicates that compounds within the chromene class, including this compound, can inhibit histamine-induced contractions in isolated guinea pig ileum, suggesting potential use as antihistamines .

The biological effects of this compound are mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes involved in the inflammatory response.
  • Receptor Modulation: It might interact with histamine receptors, contributing to its antihistaminic effects.

Synthesis and Evaluation

A series of studies have synthesized various chromene derivatives, including this compound, and evaluated their biological activities. For instance:

Compound NameActivityReference
This compoundAntihistaminic
Ethyl 6-methyl-4-oxo-chromene derivativesAnti-inflammatory

In vitro studies have shown that this compound significantly inhibits histamine-induced contractions at specific doses, indicating its potential as a therapeutic agent for allergic reactions and asthma management.

Clinical Implications

The anti-inflammatory and antioxidant properties suggest that this compound could be beneficial in treating conditions such as asthma, allergies, and other inflammatory disorders. Its ability to modulate enzyme activity further supports its role in developing new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-ethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide, and what are the critical reaction parameters?

  • The compound is synthesized via condensation reactions involving chromene-carboxylic acid derivatives and substituted anilines. A typical method involves:

  • Step 1 : Preparation of 6-methyl-4-oxo-4H-chromene-2-carboxylic acid through oxidation of its aldehyde precursor (e.g., using NaClO3_3/H2_2SO4_4) .
  • Step 2 : Activation of the carboxylic acid using coupling agents (e.g., HATU or DCC) followed by reaction with 4-ethylaniline.
  • Key parameters : Temperature (60–80°C), solvent choice (DMF or DCM), and catalyst (e.g., DMAP for amidation). Yields range from 46% to 94% depending on substituent steric effects .

Q. How is the compound structurally characterized, and what spectroscopic techniques are most reliable?

  • Primary methods :

  • NMR : 1^1H and 13^13C NMR confirm the chromene backbone (δ 6.8–8.2 ppm for aromatic protons) and amide linkage (δ 165–170 ppm for carbonyl).
  • IR : Strong absorption bands at ~1680 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N–H stretch).
  • X-ray crystallography : SHELXL refinement (via SHELX programs) resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

Q. What preliminary biological activities have been reported for structurally analogous chromene carboxamides?

  • Analogous compounds (e.g., chromene-3-carboxamides) exhibit:

  • Anticancer activity : IC50_{50} values <10 µM in leukemia (K562) and breast cancer (MCF-7) cell lines via kinase inhibition .
  • Antimicrobial effects : MIC values of 8–32 µg/mL against S. aureus and E. coli .
    • These activities suggest the target compound may interact with similar targets (e.g., tyrosine kinases, bacterial topoisomerases).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for chromene derivatives?

  • Strategies :

  • Standardized assays : Use consistent cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT vs. SRB assays).
  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 6-methyl vs. 6-methoxy) on potency .
  • Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm mechanism (e.g., Src/Abl kinase inhibition) .

Q. What crystallographic challenges arise during refinement of chromene carboxamides, and how are they addressed?

  • Common issues :

  • Disorder in the ethylphenyl group due to rotational flexibility.
  • Weak electron density for solvent molecules in the lattice.
    • Solutions :
  • Use SHELXL constraints (e.g., DFIX for bond lengths) and TWINABS for data scaling.
  • High-resolution data (<1.0 Å) improves refinement accuracy .

Q. What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

  • Tools :

  • Molecular docking (AutoDock Vina) : To model interactions with Abl kinase (PDB: 2G2T).
  • ADMET prediction (SwissADME) : Estimates logP (~3.2), solubility (LogS = -4.5), and CYP450 inhibition risk .
    • Validation : Compare predictions with in vitro permeability assays (e.g., Caco-2 monolayer).

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly for chromene carboxamides (46% vs. 94%)?

  • Factors :

  • Substituent position : Electron-withdrawing groups (e.g., -NO2_2) reduce nucleophilicity of the aniline, lowering yields.
  • Steric hindrance : Bulky groups (e.g., 4-ethylphenyl) impede amidation.
    • Optimization : Use microwave-assisted synthesis (20–30% yield improvement) or ionic liquid solvents .

Methodological Recommendations

Technique Application Reference
X-ray crystallographyConfirm absolute configuration and packing
SAR studiesLink structural motifs to bioactivity
Docking simulationsPredict binding modes with kinase targets

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